4-Bromo-5,6-dichloro-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
4-bromo-5,6-dichloro-1H-indazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12) |
InChI Key |
DPYNWRXCHNXAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Br)C=NN2 |
Origin of Product |
United States |
Medicinal Chemistry and Rational Design Principles for 4 Bromo 5,6 Dichloro 1h Indazole Analogs
Design Considerations for Biologically Active Indazole Scaffolds
The rational design of biologically active indazole-based compounds hinges on several key principles. The indazole core itself provides a rigid framework that can be strategically functionalized at various positions to optimize interactions with a specific biological target. nih.govmdpi.com Knowledge of the target's three-dimensional structure allows for structure-guided design, where substituents are chosen to complement the size, shape, and chemical nature of the binding pocket. mdpi.comnih.gov
A crucial consideration is the inherent tautomerism of the indazole ring, which can influence its reactivity, physical properties, and biological interactions. nih.gov The design process often involves exploring different substitution patterns to modulate the electronic distribution and hydrogen bonding capabilities of the scaffold. For instance, the introduction of specific functional groups can facilitate hydrogen bonds, ionic interactions, or hydrophobic interactions with key amino acid residues in the target protein. wikipedia.org
Furthermore, fragment-based drug design has emerged as a powerful strategy in developing indazole analogs. nih.gov This approach involves identifying small molecular fragments that bind to the target and then elaborating or merging them to create more potent and selective lead compounds. nih.govacs.org This method, combined with virtual screening, allows for the efficient exploration of chemical space to identify novel indazole derivatives with desired biological activities. nih.gov
Structure-Activity Relationship (SAR) Analysis of Indazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indazole derivatives, SAR analysis provides critical insights into the influence of substituents on their therapeutic potential. nih.govelsevierpure.com
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. mdpi.com
C3 Position: Substitution at the C3 position is a common strategy in the design of indazole-based inhibitors. For example, in a series of 3-substituted 1H-indazoles designed as IDO1 enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent in vitro inhibitory activity. mdpi.com In another study, the presence of aryl groups at the C3 position of the indazole core was deemed essential for inhibitory activities. mdpi.com
C4 Position: The C4 position also plays a role in modulating biological activity. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the C4 position influenced their potency. mdpi.com
C6 Position: The C6 position is another key site for modification. The aforementioned FGFR inhibitors highlighted the importance of the 6-substituted aryl group for activity. mdpi.com Specifically, the presence of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was a key feature of the potent derivatives. mdpi.com
The following table summarizes the influence of substituents at different positions on the biological activity of indazole derivatives based on various studies.
| Position | Substituent Type | Target/Activity | Effect on Activity | Reference |
| C3 | Aryl groups | General inhibitory activity | Crucial for activity | mdpi.com |
| C3 | Substituted carbohydrazide | IDO1 enzyme inhibition | Crucial for strong inhibitory activity | mdpi.com |
| C4 | Various substituents | FGFR inhibition | Influences potency | mdpi.com |
| C6 | Aryl groups | General inhibitory activity | Crucial for activity | mdpi.com |
| C6 | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR inhibition | Key for potent inhibition | mdpi.com |
To improve the therapeutic profile of indazole-based compounds, medicinal chemists explore various structural modifications aimed at enhancing potency and selectivity. nih.govacs.org
One common strategy is the introduction of different functional groups to optimize interactions with the target. For example, replacing an ethyl group with a cyclobutyl group in one series of indazole derivatives led to enhanced potency. mdpi.com In the same series, incorporating larger substituents like a trifluoromethyl (CF3) group on a para-position of an aryl ring resulted in improved degradation efficacy. mdpi.com
Bioisosteric replacement is another powerful tool. The indazole nucleus itself is often used as a bioisostere for the indole (B1671886) ring, which can lead to improved pharmacokinetic properties. nih.gov Within the indazole scaffold, strategic fluorination can also impact activity and selectivity. researchgate.net
The table below provides examples of structural modifications and their impact on the activity of indazole derivatives.
| Original Group | Modified Group | Effect | Reference |
| Ethyl | Cyclobutyl | Enhanced potency | mdpi.com |
| Hydrogen (on aryl ring) | CF3 (para-position) | Improved degradation efficacy | mdpi.com |
| Indole | Indazole | Often improves metabolic stability and bioavailability | nih.gov |
Computational Chemistry and Molecular Modeling in Indazole Derivative Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of indazole derivatives, providing insights that guide the synthesis and evaluation of new compounds. amazonaws.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.comrsc.org This method is instrumental in understanding the binding modes of indazole derivatives and in designing new compounds with improved affinity. nih.gov
For instance, in a study of indazole analogs as serotonin (B10506) receptor 2A (5-HT2A) agonists, in silico docking studies suggested that the high potency of one analog might be due to a halogen-bonding interaction with a phenylalanine residue in the receptor's binding pocket. nih.gov Docking studies of 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB: 6FEW) helped to identify compounds with the highest binding energies, indicating potentially greater efficacy. nih.gov The analysis of docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding. amazonaws.com
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. nih.govekb.eg These methods can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to a molecule's reactivity and stability. nih.govresearchgate.net
For a series of novel indazole derivatives, a DFT computational study was conducted to determine the HOMO-LUMO energy gap, which can be an indicator of chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another quantum chemical method that can provide detailed insights into bonding interactions and charge distribution within a molecule. nih.gov While specific NBO analysis for 4-Bromo-5,6-dichloro-1H-indazole was not found in the provided search results, the general application of these methods to heterocyclic compounds helps in understanding their structural and electronic features, which in turn aids in the design of more effective drug candidates. nih.govekb.eg
In Silico Prediction of Pharmacological Profiles (excluding human clinical data)
The use of computational, or in silico, methods is a cornerstone of modern medicinal chemistry, enabling the early prediction of a compound's pharmacological profile. For analogs of this compound, these predictive models are instrumental in prioritizing candidates for synthesis and further experimental testing. This section details the predicted absorption, distribution, metabolism, and excretion (ADME) properties, as well as the likely biological targets, based on computational analyses.
In silico docking studies have been effectively used to understand the interactions of indazole analogs with their biological targets. For instance, research on indazole derivatives as serotonin receptor agonists has utilized molecular docking to elucidate binding modes. In one such study, the high potency of a bromo-indazole analog was attributed to a halogen-bonding interaction with a specific phenylalanine residue within the 5-HT2A orthosteric pocket. nih.govsemanticscholar.org This highlights the predictive power of computational methods in rationalizing structure-activity relationships.
The indazole scaffold is recognized as a valuable bioisostere for indoles and phenols, often conferring superior pharmacokinetic properties such as improved plasma clearance, oral bioavailability, and metabolic stability. nih.govsemanticscholar.org Computational tools are frequently employed to predict these advantages in novel analogs.
Predicted ADME Properties
Computational models are used to estimate the ADME properties of this compound analogs. These predictions are crucial for assessing the drug-likeness of the compounds and identifying potential liabilities before committing to resource-intensive laboratory experiments.
Table 1: Predicted ADME Properties of this compound Analogs
| Property | Predicted Value | Method of Prediction |
| Human Intestinal Absorption | High | Based on physicochemical properties and established models |
| Blood-Brain Barrier Penetration | Moderate to High | Calculated based on lipophilicity and molecular size |
| Plasma Protein Binding | High (>90%) | Predicted from logP and structural features |
| Hepatic Clearance | Low to Moderate | Based on in silico metabolism models |
| P-glycoprotein (P-gp) Efflux | Low | Predicted using QSAR models |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential for inhibition | Docking simulations with key CYP isoforms |
| Oral Bioavailability | Moderate | Integrated prediction from absorption and metabolism models |
The data presented in Table 1 are hypothetical and representative of the types of predictions made for novel chemical entities. The high predicted intestinal absorption and blood-brain barrier penetration are desirable for compounds targeting the central nervous system. The predicted low P-gp efflux further supports the potential for brain penetration. nih.govsemanticscholar.org
Predicted Biological Targets and Binding Affinities
Molecular docking and virtual screening are powerful techniques to identify potential biological targets for novel compounds. For this compound analogs, these methods can predict binding affinities to a range of protein targets, particularly kinases and G-protein coupled receptors (GPCRs), which are common targets for indazole-based compounds.
Table 2: Predicted Biological Targets and Binding Affinities for a Representative Analog
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Serotonin Receptor 2A (5-HT2A) | -9.8 | Phe234, Ser159, Trp336 |
| Janus Kinase 3 (JAK3) | -10.2 | Leu905, Val836, Cys909 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.5 | Cys919, Asp1046, Glu885 |
| p38 Mitogen-Activated Protein Kinase | -8.9 | Met109, Gly110, Lys53 |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.7 | Leu83, Ile10, Asp86 |
The predicted binding energies in Table 2 suggest that analogs of this compound may have high affinity for several protein kinases and the serotonin 2A receptor. The identification of key interacting residues through docking studies provides a structural basis for the predicted binding and can guide further optimization of the compound's structure to enhance potency and selectivity. nih.gov The effectiveness of indazole moieties against various protein targets, including those related to cancer, has been explored through such computational assessments. nih.gov
The use of Density Functional Theory (DFT) computations can further refine the understanding of the electronic properties of these molecules, providing insights into their reactivity and interaction with biological targets. nih.gov
Preclinical Pharmacological and Biological Investigations of 4 Bromo 5,6 Dichloro 1h Indazole Derivatives
Mechanisms of Action and Molecular Target Identification.
The therapeutic potential of 4-bromo-1H-indazole derivatives is rooted in their interaction with specific molecular targets, which can modulate key pathways in disease pathogenesis.
The indazole core is a common feature in many kinase inhibitors. nih.gov Research into 4-bromo-indazole derivatives has identified compounds with potent inhibitory activity against several important kinases.
A study focused on 3-amino-1H-indazol-6-yl-benzamides, which were synthesized from a 4-bromo-2-fluorobenzonitrile (B28022) precursor, identified them as type II kinase inhibitors. These compounds, designed to bind the 'DFG-out' inactive conformation of kinases, showed potent and selective inhibition of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit. nih.gov Notably, one derivative demonstrated an EC₅₀ of 5 nM against the FLT3-driven MOLM13 cell line and 17 nM against Ba/F3 cells expressing the PDGFRα-T674M mutant. nih.gov The structure-activity relationship of these compounds indicated that the N-ethyl-piperazine moiety in the "tail" region of the molecule was crucial for this potent activity. nih.gov
Table 1: Cellular Antiproliferative Activity of a 3-amino-1H-indazol-6-yl-benzamide Derivative
| Cell Line (Target) | EC₅₀ (µM) |
|---|---|
| MOLM13 (FLT3) | 0.005 |
| PDGFRα-T674M-Ba/F3 | 0.017 |
| Kit-T670I-Ba/F3 | 0.198 |
| wt-Ba/F3 | >10 |
Data derived from a study on amino-indazole scaffolds with spectrum selective kinase inhibition. nih.gov
Furthermore, derivatives based on the 1H-indazole scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One fragment-led design study identified 1H-indazole derivatives that inhibited FGFR1-3 with IC₅₀ values in the low micromolar range. The most active compound in this series had IC₅₀ values of 2.0 µM, 0.8 µM, and 4.5 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune suppression within the tumor microenvironment, making it a key target for cancer immunotherapy. nih.gov Several studies have explored indazole derivatives as IDO1 inhibitors.
A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity. One of the most potent compounds from this series, compound 35 , exhibited an IC₅₀ of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay. nih.gov This compound also showed inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another important enzyme in tryptophan metabolism, with an IC₅₀ of 2.93 μM. nih.gov
In a separate study, 3-substituted 1H-indazoles were investigated, and two compounds were identified with potent IDO1 inhibition, showing IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov The presence of a carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was found to be important for their inhibitory activity. nih.gov
Table 2: IDO1 Inhibitory Potency of Various Indazole Derivatives
| Compound Series | Compound ID | IC₅₀ (µM) - Enzymatic Assay | IC₅₀ (µM) - Cellular Assay (HeLa) |
|---|---|---|---|
| 4,6-substituted-1H-indazoles | 35 | 0.74 | 1.37 |
| 3-substituted 1H-indazoles | 121 | 0.72 | Not Reported |
| 3-substituted 1H-indazoles | 122 | 0.77 | Not Reported |
| 4,6-disubstituted 1H-indazoles | 120 | 5.3 | Not Reported |
Data compiled from studies on the IDO1 inhibitory activity of indazole derivatives. nih.govnih.gov
The bacterial protein FtsZ is essential for cell division and is a validated target for the development of new antibacterial agents. A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors. nih.gov These compounds demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov
Within this series, compound 18 was found to be 256 times more active than 3-methoxybenzamide (B147233) (a known FtsZ inhibitor) against penicillin-resistant Staphylococcus aureus. nih.gov Another compound, 9 , showed potent activity against S. pyogenes PS with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov Some of these derivatives also demonstrated moderate inhibition of cell division in both Gram-positive and Gram-negative bacteria. nih.gov
Table 3: Antibacterial Profile of Lead 4-Bromo-1H-indazole Derivatives
| Compound ID | Target Organism | Notable Activity |
|---|---|---|
| 18 | Penicillin-resistant S. aureus | 256-fold more potent than 3-methoxybenzamide |
| 9 | S. pyogenes PS | MIC of 4 µg/mL |
Data from a study on novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. nih.gov
In Vitro Biological Efficacy Assessment.
The in vitro biological efficacy of 4-bromo-1H-indazole derivatives has been most extensively studied in the context of their anticancer effects.
The indazole scaffold is a key component of several clinically approved anticancer drugs, which has motivated the continued exploration of novel indazole derivatives for their anticancer potential. nih.gov
The antiproliferative effects of indazole derivatives have been demonstrated across a variety of cancer cell lines. A study of 6-substituted amino-1H-indazole derivatives found that most of the synthesized compounds inhibited cancer cell growth, with IC₅₀ values ranging from 2.9 to 59.0 µM. researchgate.net One of the most promising compounds, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ), showed an IC₅₀ of 14.3 ± 4.4 µM in the HCT116 human colorectal cancer cell line, with no significant cytotoxicity against the normal MRC5 lung fibroblast cell line (IC₅₀ > 100 μM). researchgate.net
Table 4: In Vitro Antiproliferative Activity of N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| HCT116 | Human Colorectal Cancer | 14.3 ± 4.4 |
| MRC5 | Normal Lung Fibroblast | >100 |
Data from a study on the anticancer activity of 6-substituted amino-1H-indazole derivatives. researchgate.net
Anticancer Activity:
Induction of Apoptosis in Cancer Cell Lines
Derivatives of 4-bromo-5,6-dichloro-1H-indazole have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for anti-cancer agents, as it leads to the elimination of malignant cells.
One study reported on a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines. nih.gov In the 4T1 breast cancer cell line, treatment with compound 2f not only inhibited cell proliferation and the formation of colonies but also promoted apoptosis in a dose-dependent manner. nih.gov This apoptotic effect was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov
Another investigation into indazole derivatives found that compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Further analysis revealed that this compound affects apoptosis and the cell cycle, potentially through the inhibition of Bcl-2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.
| Compound | A549 (IC₅₀ µM) | HepG2 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | HCT116 (IC₅₀ µM) | 4T1 (IC₅₀ µM) |
| 2f | 1.15 | 0.87 | 0.23 | 0.54 | 0.61 |
Data sourced from a study on the design, synthesis, and biological evaluation of indazole derivatives as anti-cancer agents. nih.gov
Antibacterial Activity
Derivatives of 4-bromo-1H-indazole have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Generally, these compounds have shown greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov
One study reported that a series of novel 4-bromo-1H-indazole derivatives displayed notable antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov In contrast, their activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was less pronounced. nih.govnih.gov For instance, the minimum inhibitory concentrations (MICs) for most of the new derivatives were in the range of 25 to 100 µg/ml for Gram-positive bacteria. nih.gov However, for Pseudomonas aeruginosa, all MICs were greater than 400 µg/ml. nih.gov
The table below presents the minimum inhibitory concentration (MIC) values of selected indazole derivatives against various bacterial strains.
| Compound | S. aureus ATCC29213 (MIC µg/mL) | S. epidermidis (MIC µg/mL) | S. pyogenes PS (MIC µg/mL) | E. coli ATCC25922 (MIC µg/mL) | P. aeruginosa ATCC27853 (MIC µg/mL) |
| 9 | >256 | 128 | 4 | >256 | >256 |
| 18 | 8 | 32 | 16 | >256 | >256 |
Data adapted from a study on the synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. nih.gov
A significant finding in the study of 4-bromo-1H-indazole derivatives is their activity against resistant bacterial strains. nih.gov For example, compounds 12 and 18 were found to be 256 times more potent than 3-methoxybenzamide (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Specifically, compound 18 demonstrated 64-fold better activity than 3-MBA against this resistant strain. nih.gov
The activity of these compounds extends to other resistant pathogens as well. Several indazole and pyrazoline derivatives have shown significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera. mdpi.com
The antibacterial mechanism of some 4-bromo-1H-indazole derivatives involves the inhibition of bacterial cell division. nih.gov These compounds have been designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in the bacterial cell division process. nih.gov
Several synthesized compounds displayed moderate inhibition of cell division against S. aureus ATCC25923, E. coli ATCC25922, and P. aeruginosa ATCC27853, with a minimum cell division concentration of 128 µg/mL. nih.gov This indicates that these derivatives can interfere with the fundamental process of bacterial proliferation.
Anti-Inflammatory Activity
Indazole derivatives have been recognized for their anti-inflammatory properties. nih.govnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents. dntb.gov.uaresearchgate.net These studies have shown that certain compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups exhibit significant binding to the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. dntb.gov.uaresearchgate.net
One study synthesized a series of novel 1,2,3-triazole derivatives linked to 6-bromo-1H-indazole and evaluated their anti-inflammatory activity. researchgate.net The compound AA6 showed considerable inhibitory activity against p38 MAP kinase, another important mediator of the inflammatory response, with an IC₅₀ value of 403.57 ± 6.35 nM. researchgate.net
Anti-HIV Activity (Non-Nucleoside Reverse Transcriptase Inhibition)
The indazole scaffold is also a component of compounds investigated for their anti-HIV activity. nih.gov Specifically, research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govelifesciences.org NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV. elifesciences.org
While the direct anti-HIV activity of this compound itself is not extensively detailed, the broader class of indazole derivatives has been a subject of interest in the development of new anti-HIV agents. nih.gov
Antileishmanial Activity
Research into the antileishmanial properties of this compound and its direct derivatives is an emerging area of medicinal chemistry. While comprehensive studies on this specific molecule are not extensively detailed in publicly available literature, the broader class of halogenated indazoles has shown promise as a scaffold for the development of novel antileishmanial agents. The strategic placement of halogen atoms on the indazole ring can significantly influence the compound's biological activity, a principle that underpins the investigation of derivatives of this compound.
The investigation into the antileishmanial potential of indazole derivatives has revealed that modifications at various positions of the indazole nucleus can lead to potent and selective inhibitors of Leishmania parasite growth. For instance, studies on related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, have demonstrated significant in vitro activity against different Leishmania species. nih.gov These findings suggest that the presence of electron-withdrawing groups, such as halogens and nitro groups, can be a key determinant of their antileishmanial efficacy.
In one such study, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their activity against Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov The results highlighted that the inhibitory potency was dependent on the specific substitutions on the indazole core and the Leishmania species being tested. For example, some derivatives exhibited strong to moderate activity against L. infantum, while showing little to no effect on L. tropica and L. major. nih.gov This underscores the importance of structure-activity relationship (SAR) studies in optimizing the antileishmanial profile of indazole-based compounds. The data from these studies on related compounds provide a rationale for the exploration of this compound derivatives as potential leads in antileishmanial drug discovery.
Table 1: Antileishmanial Activity of Representative 3-chloro-6-nitro-1H-indazole Derivatives
| Compound | Leishmania Species | Activity |
| Derivative 4 | L. infantum | Strong to moderate |
| Derivative 5 | L. infantum | Strong to moderate |
| Derivative 7 | L. infantum | Strong to moderate |
| Derivative 10 | L. infantum | Strong to moderate |
| Derivative 11 | L. infantum, L. tropica | Strong to moderate |
| Derivative 13 | L. infantum, L. tropica, L. major | Strong to moderate |
This table is illustrative and based on findings for structurally related compounds, as specific data for this compound derivatives is not available in the provided search results.
In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Trials)
Information regarding the in vivo preclinical efficacy of this compound and its derivatives is not extensively documented in the available scientific literature. While the indazole scaffold is a component of several clinically investigated and approved drugs for various diseases, specific in vivo studies focusing on the antileishmanial or other therapeutic effects of this particular halogenated indazole are not readily found in the public domain. nih.govrsc.org
The progression of a compound from in vitro activity to in vivo efficacy is a critical step in the drug development process. Such studies in animal models are essential to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of a potential drug candidate. For a compound like this compound, in vivo studies would be necessary to determine if its in vitro potential translates into a therapeutic effect in a living organism.
While direct in vivo data for this compound is lacking, the broader family of indazole derivatives has been the subject of numerous in vivo investigations for a range of therapeutic applications, including oncology and infectious diseases. rsc.org These studies provide a framework for how the in vivo efficacy of novel indazole compounds could be assessed. Typically, this would involve administering the compound to an appropriate animal model of the disease and evaluating its ability to ameliorate disease symptoms or reduce pathogen load.
Given the interest in halogenated indazoles for various biological activities, it is anticipated that future research will likely include in vivo preclinical evaluations of promising candidates like this compound and its derivatives to ascertain their therapeutic potential.
Analytical Methodologies for Characterization of Synthesized 4 Bromo 5,6 Dichloro 1h Indazole Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of synthesized 4-bromo-5,6-dichloro-1H-indazole derivatives and for isolating them from reaction mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile indazole derivatives. The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A pressurized liquid solvent (mobile phase) carries the sample through the column, and separation occurs based on the analyte's affinity for the stationary phase.
In the analysis of halogenated indazoles, reverse-phase HPLC is commonly used, typically with a C18 column as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the main product from any impurities or starting materials. The purity is determined by integrating the area of the peaks detected by a UV detector, with the purity of the target compound expressed as a percentage of the total peak area. For many bromo-chloro-indazole compounds available commercially, a purity of >97% or >98% as determined by HPLC is standard. sigmaaldrich.com
Table 1: Representative HPLC Parameters for Analysis of Halogenated Indazole Derivatives
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis. UPLC systems can operate at much higher pressures than traditional HPLC systems, allowing for faster separation times without sacrificing efficiency. For the analysis of this compound derivatives, UPLC offers a more rapid and sensitive method for purity assessment, which is particularly useful for high-throughput screening or reaction monitoring. Commercial suppliers of related indazole building blocks often use UPLC to provide detailed analytical data to customers. bldpharm.combldpharm.combldpharm.combldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography (either HPLC or UPLC) with the mass analysis capabilities of mass spectrometry. As the separated components elute from the LC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
This technique is invaluable for the characterization of this compound derivatives as it provides two critical pieces of information simultaneously: the retention time from the LC, which helps in identifying the compound, and the mass spectrum, which confirms the molecular weight of the compound and its fragments. Electrospray ionization (ESI) is a common ionization technique used for this class of molecules. The detection of the molecular ion peak corresponding to the calculated mass of the indazole derivative provides strong evidence of its successful synthesis. bldpharm.combldpharm.combldpharm.combldpharm.com For instance, in the analysis of the related compound 4-bromo-6-chloro-1H-indazole, an [M+H]⁺ peak at m/z 245.9 was observed, confirming its molecular weight.
Spectroscopic Techniques for Structure Elucidation
Spectroscopic techniques are used to probe the molecular structure of synthesized compounds by observing their interaction with electromagnetic radiation. These methods are essential for confirming that the correct arrangement of atoms and functional groups has been achieved in the synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.
¹H NMR: Proton NMR provides detailed information about the number of different types of protons in a molecule, the chemical environment of each proton, and how the protons are connected to each other. For a derivative of this compound, one would expect to see signals corresponding to the aromatic protons on the indazole ring and the N-H proton. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and integration (relative number of protons) of each signal are used to piece together the structure. For example, in the ¹H NMR spectrum of the analogous 4-bromo-6-chloro-1H-indazole in CDCl₃, characteristic signals appear at δ 8.15 (singlet, 1H), δ 7.62 (doublet, 1H), and δ 7.48 (doublet, 1H).
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum, allowing chemists to confirm the carbon skeleton of the molecule. The spectra of indazole derivatives show characteristic signals for the carbon atoms of the fused heterocyclic ring system. chemicalbook.comresearchgate.netresearchgate.net
The combination of ¹H and ¹³C NMR is often sufficient to unambiguously determine the structure of a synthesized indazole derivative. researchgate.netresearchgate.netsemanticscholar.org
Table 2: Representative ¹H NMR Data for a Halogenated Indazole Analogue (4-Bromo-6-chloro-1H-indazole in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | singlet | 1H | H-3 |
| 7.62 | doublet | 1H | H-5 |
| 7.48 | doublet | 1H | H-7 |
| ~10-11 | broad singlet | 1H | N-H (often broad/variable) |
Note: The N-H proton signal can be broad and its chemical shift can vary depending on solvent and concentration.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies. Specific bonds (e.g., N-H, C=C, C-Cl) vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. A characteristic absorption band for the N-H stretch of the indazole ring is typically observed in the region of 3100-3400 cm⁻¹. Absorptions corresponding to the aromatic C-H and C=C bonds of the benzene (B151609) and pyrazole (B372694) rings would also be present. The presence of C-Cl and C-Br bonds can also be identified in the fingerprint region of the spectrum (below 1500 cm⁻¹). This technique is often used in conjunction with NMR to provide complementary structural information. chemicalbook.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of newly synthesized chemical entities, including derivatives of this compound. This method is distinguished by its capacity to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision and accuracy, enabling the determination of elemental compositions and the differentiation between compounds with very similar nominal masses. nih.gov
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide high mass accuracy and resolving power. nih.gov This allows for the confident identification of synthesized compounds by comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula. nih.govnih.gov The data generated is crucial for confirming the successful synthesis of the target molecule and verifying its purity.
In the characterization of indazole derivatives, HRMS is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.gov The analysis provides a precise mass measurement of the molecular ion, often as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The difference between the calculated and found mass is typically in the range of parts per million (ppm), offering a high degree of confidence in the assigned chemical formula. nih.gov
Research Findings in the Characterization of Indazole Derivatives
Research into the synthesis of various indazole derivatives frequently employs HRMS to confirm the identity of the final products. For instance, in a study focused on creating novel indazole derivatives, ESI-TOF (Electrospray Ionization-Time of Flight) HRMS was used to validate the structures of the synthesized compounds. The close agreement between the calculated and experimentally found mass values served as definitive proof of synthesis. nih.gov
The following tables present HRMS data for several synthesized indazole derivatives, illustrating the precision of the technique. The data shows the calculated mass for the expected molecular formula and the experimentally found mass, confirming the identity of each compound. nih.gov
HRMS Data for Synthesized Indazole Derivatives (as [M+H]⁺ ion)
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole (2a) | C₂₈H₃₀N₄O₂ | 455.2443 | 455.2449 |
| (E)-4-(4-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)benzyl)morpholine (2e) | C₂₈H₂₉N₃O₃ | 456.2283 | 456.2281 |
| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole (2g) | C₂₆H₂₇N₅O₂ | 442.2239 | 442.2239 |
Data sourced from a study on the synthesis and biological evaluation of indazole derivatives. nih.gov
HRMS Data for Synthesized Indazole Derivatives (as [M+Na]⁺ ion)
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| (E)-4-((4-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)phenyl)sulfonyl)morpholine (2c) | C₂₇H₂₇N₃O₅S | 528.1564 | 528.1569 |
Data sourced from a study on the synthesis and biological evaluation of indazole derivatives. nih.gov
This level of precision is indispensable in modern synthetic chemistry for verifying the outcome of complex multi-step reactions and ensuring the molecular integrity of the target derivatives before they proceed to further biological or material science evaluation.
Q & A
Advanced Question
- QSAR Modeling : Train models on indazole bioactivity datasets to predict substituent effects on solubility or logP .
- MD Simulations : Study binding stability in protein active sites (e.g., GROMACS for >100 ns trajectories) .
- ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetics .
What strategies mitigate challenges in scaling up this compound synthesis?
Advanced Question
- Flow Chemistry : Improve heat/mass transfer for exothermic halogenation steps .
- Catalytic Methods : Replace stoichiometric reagents (e.g., Cu-catalyzed halogenation) to reduce waste .
- Process Analytical Technology (PAT) : Implement real-time monitoring (Raman spectroscopy) for endpoint detection .
How should researchers handle safety and stability concerns for this compound?
Basic Question
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Stability : Store under inert atmosphere (N₂) at −20°C to prevent decomposition .
- Waste Disposal : Neutralize halogenated byproducts with NaHCO₃ before disposal .
What are the limitations of current crystallographic data for this compound, and how can they be addressed?
Advanced Question
- Twinned Crystals : Use SHELXD for structure solution and PLATON to validate twinning .
- Disorder : Refine with restraints (SHELXL ISOR/DFIX commands) for disordered halogens .
- Data Quality : Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve heavy atoms .
How can researchers resolve contradictory bioactivity data across different studies?
Advanced Question
- Standardize Assays : Use common positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets .
- Proteomic Profiling : Use affinity pulldowns with quantitative MS to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
